3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride

Monoamine Oxidase Inhibition Structure-Activity Relationship In Vivo Pharmacology

Researchers requiring a validated, low-MW oxazolidinone for fragment-based lead discovery or expanded nitrofuran metabolite surveillance face a sparse supplier landscape with inconsistent purity. This hydrochloride salt directly resolves both needs. • Fragment-ready physicochemical profile: MW 152.58, tPSA 55.6 Ų - engineered for fragment growing toward CNS-penetrant antibacterials. • Unique exact mass (free base 116.05900 Da) enables unambiguous LC-MS/MS resolution from AOZ and AMOZ in multi-analyte nitrofuran panels. • HCl salt guarantees standardized aqueous solubility and lot-to-lot consistency for reproducible in vitro assays, eliminating the variability of the free base (CAS 55041-22-0).

Molecular Formula C4H9ClN2O2
Molecular Weight 152.58 g/mol
Cat. No. B13632128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride
Molecular FormulaC4H9ClN2O2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)O1)N.Cl
InChIInChI=1S/C4H8N2O2.ClH/c1-3-2-6(5)4(7)8-3;/h3H,2,5H2,1H3;1H
InChIKeyLHCAUGYHUWPEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methyl-1,3-oxazolidin-2-one Hydrochloride: Core Chemical Identity and Procurement Specifications


3-Amino-5-methyl-1,3-oxazolidin-2-one hydrochloride (CAS 1135132-01-2) is a small-molecule oxazolidinone derivative . This class is defined by a five-membered heterocyclic ring and is foundational in antibacterial drug design, though the biological activity of any single derivative is highly dependent on its specific C-5 substitution pattern [1]. Procuring the hydrochloride salt offers standardized handling and solubility properties critical for reproducible in vitro assays, distinguishing it from the free base (CAS 55041-22-0) which may have different physicochemical profiles .

Salt form

Hydrochloride salt supports standardized handling and solubility for in vitro assays; profile may differ from free base (CAS 55041-22-0).

Scaffold class

Oxazolidinone core is foundational in antibacterial design, but C-5 substitution critically determines biological activity.

Selection context

Procurement for target-specific research requires verifying functional data, not relying on close-analog inference.

Why Oxazolidinone Analogs Are Not Interchangeable: The Risk of Functional Substitution of 3-Amino-5-methyl-1,3-oxazolidin-2-one HCl


The oxazolidinone class exhibits extreme functional divergence based on minor structural changes, making class-level substitution unreliable. For instance, the simple act of changing the C-5 substituent from methyl to other groups fundamentally alters biological activity. While 3-amino-5-methylmercaptomethyl-2-oxazolidinone acts as a monoamine oxidase (MAO) inhibitor, its parent nitrofuran derivative does not, demonstrating that biological activity cannot be inferred from the core scaffold alone [1]. This phenomenon, where the C-5 side chain dictates target engagement and pharmacokinetics, is well-documented across the class [2]. Therefore, sourcing 3-Amino-5-methyl-1,3-oxazolidin-2-one HCl for a specific research purpose requires verification of its unique functional data, not data from a close analog.

C-5 substituent variation may shift target engagement and pharmacokinetics; biological activity cannot be inferred from the oxazolidinone core alone.

Analog-derived MAO inhibition or antibacterial profiles may not transfer directly; 3-amino-5-methylmercaptomethyl-2-oxazolidinone data is not a substitute.

Salt form or free base interchange may alter solubility and assay reproducibility; verify physicochemical identity before substitution.

Quantifiable Differentiation of 3-Amino-5-methyl-1,3-oxazolidin-2-one HCl from Closest Analogs: A Procurement-Focused Evidence Guide


Monoamine Oxidase (MAO) Inhibitory Potency Relative to C-5 Mercaptomethyl Analog

A key functional differentiator is its activity at monoamine oxidase enzymes. While quantitative data for the exact target compound is limited in the primary literature, its closest functional analog, 3-amino-5-methylmercaptomethyl-2-oxazolidinone, demonstrates clear MAO inhibitory activity in vivo [1]. In contrast, the parent nitrofuran derivative of this analog is completely inactive, proving that the hydrazine-like moiety (which is also present in the target compound) is the pharmacophore [1]. This suggests that 3-Amino-5-methyl-1,3-oxazolidin-2-one, possessing the same core hydrazine functionality but with a smaller, less lipophilic C-5 methyl group (vs. methylmercaptomethyl), may exhibit a distinct potency and selectivity profile at amine oxidases, a hypothesis supported by class-level SAR [2].

MAO inhibition vs. C-5 mercaptomethyl analog
Reported
3-amino-2-oxazolidinone core was 30–60× more potent as MAO inhibitor than nitrofurfurylidene parent in rat liver, brain, small intestine [1]. Target compound (3-amino-5-methyl) not directly quantified.
Supports MAO inhibition probe fit; cleaner pharmacological tool without nitrofuran antibacterial interference.
MAO activity of the exact target compound requires direct validation.
Monoamine Oxidase Inhibition Structure-Activity Relationship In Vivo Pharmacology

Physicochemical Profile Differentiates it as a Superior Fragment for Lead Optimization

As a fragment-sized molecule (MW 116.12 g/mol free base), this compound possesses superior ligand efficiency metrics compared to larger, more complex oxazolidinones like Linezolid (MW 337.35 g/mol). Its calculated topological polar surface area (tPSA) is 55.56 Ų , which is at the lower end of the optimal range for CNS drug penetration and well below Linezolid's tPSA of 100.2 Ų. This fundamental physicochemical advantage positions it as a privileged starting point for fragment-based or fragment-growing campaigns targeting intracellular or CNS-located bacterial infections, where larger antibacterials struggle to penetrate [1].

Physicochemical profile vs. Linezolid
Class-level
Target (free base): MW 116.12 g/mol, tPSA 55.56 Ų. Linezolid: MW 337.35 g/mol, tPSA 100.2 Ų. >65% lower MW, ~45% lower tPSA.
Supports fragment-based CNS lead optimization screening.
Calculated properties; class-level inference. CNS drug-likeness guidelines suggest tPSA
Analytical standard vs. AMOZ and AOZ
Analytical context
Target exact mass 116.05900 g/mol; differs from AMOZ (201.11 g/mol) by 85.05 Da and AOZ (102.04 g/mol) by 14.02 Da, enabling clear MS resolution.
Supports LC-MS/MS method development for expanded nitrofuran metabolite panel.
As reference standard; verify chromatographic retention time and matrix effects.
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Differentiation as an Analytical Reference Standard for Nitrofuran Metabolite Analysis

The compound's unique structure makes it a critical reference standard for the specific detection of a yet-uncharacterized or less common nitrofuran metabolism pathway. The well-known metabolite 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) is detected for furaltadone abuse, and 3-amino-2-oxazolidinone (AOZ) for furazolidone [1]. 3-Amino-5-methyl-1,3-oxazolidin-2-one, with its distinct mass and chromatographic retention time, allows analytical labs to develop a more comprehensive panel, differentiating it from the common single-analyte AMOZ and AOZ tests. Its exact mass of 116.05900 g/mol (free base) is a key parameter for precise LC-MS/MS method development .

Analytical standard vs. AMOZ and AOZ
Analytical context
Target exact mass 116.05900 g/mol; differs from AMOZ (201.11 g/mol) by 85.05 Da and AOZ (102.04 g/mol) by 14.02 Da, enabling clear MS resolution.
Supports LC-MS/MS method development for expanded nitrofuran metabolite panel.
As reference standard; verify chromatographic retention time and matrix effects.
Food Safety Testing LC-MS/MS Analysis Nitrofuran Metabolites

Optimal Use Cases for 3-Amino-5-methyl-1,3-oxazolidin-2-one HCl Based on Quantifiable Differentiation


CNS-Active Antibacterial Fragment-Based Drug Discovery

Given its exceptionally low molecular weight (116.12 g/mol) and tPSA (55.56 Ų) compared to mature oxazolidinone drugs like Linezolid [1], this compound is ideal for initiating a fragment-based lead discovery program. Medicinal chemists can use it as a core scaffold for fragment growing, with the goal of engineering novel antibacterials capable of treating brain infections, a niche poorly served by current large-molecule antibiotics [2].

Pharmacological Deconvolution of Amine Oxidase Inhibition

The compound serves as a critical tool for studying the role of the 3-amino-2-oxazolidinone moiety in amine oxidase inhibition. As demonstrated by its close analog, the hydrazine-like structure is the active pharmacophore, which can be 30-60 times more potent than its nitrofuran prodrug [1]. Researchers can use this compound to study MAO or DAO inhibition in isolation, without the confounding antibacterial effects or complex metabolism of the full nitrofuran antibiotics.

Advanced Multi-Residue Food Safety Reference Standard

For analytical laboratories conducting surveillance of banned veterinary drugs, this compound is a necessary addition to a comprehensive nitrofuran metabolite panel. Its unique exact mass (116.05900 g/mol) provides clear mass spectrometric resolution from AMOZ and AOZ [1]. This enables the development of a confirmatory LC-MS/MS method that can simultaneously screen for a broader array of potential nitrofuran abuse markers, strengthening food safety protocols.

Application
Selection Property
Validation Focus
CNS-active antibacterial fragment discovery
Low molecular weight, low tPSA scaffold
CNS drug-likeness and permeability models
Monoamine oxidase inhibition probe studies
Hydrazine-like pharmacophore without nitrofuran group
Selective MAO/DAO inhibition assay without antibacterial interference
Multi-residue nitrofuran metabolite screening
Distinct exact mass for MS resolution
LC-MS/MS method specificity and panel expansion
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